molecular formula C22H37ClN2O2 B4065475 3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

Cat. No.: B4065475
M. Wt: 397.0 g/mol
InChI Key: DFVZNKJSKJTTFD-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of tert-butyl groups, a morpholine ring, and a benzamide core

Properties

IUPAC Name

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2.ClH/c1-21(2,3)18-14-17(15-19(16-18)22(4,5)6)20(25)23-8-7-9-24-10-12-26-13-11-24;/h14-16H,7-13H2,1-6H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZNKJSKJTTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride typically involves multiple steps. One common approach is to start with the benzamide core and introduce the tert-butyl groups through Friedel-Crafts alkylation. The morpholine ring can be attached via nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzamide core or the morpholine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzamide core or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-ditert-butylbenzamide: Lacks the morpholine ring, making it less versatile in certain applications.

    N-(3-morpholin-4-ylpropyl)benzamide: Does not have the tert-butyl groups, which may affect its stability and reactivity.

    3,5-ditert-butyl-N-(2-morpholin-4-ylethyl)benzamide: Similar structure but with a shorter alkyl chain, potentially altering its properties.

Uniqueness

3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride stands out due to the combination of tert-butyl groups and a morpholine ring, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
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3,5-ditert-butyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride

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